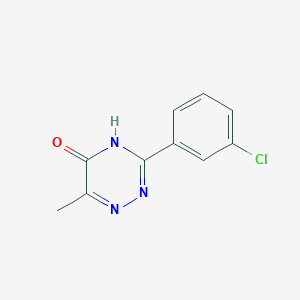

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6-10(15)12-9(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOYTERLZGIMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601221910 | |

| Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-72-1 | |

| Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601221910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Hydrazides

Hydrazides are crucial intermediates prepared by refluxing the corresponding esters with hydrazine hydrate in ethanol. This step converts esters into acetohydrazides, which serve as nucleophilic partners in subsequent cyclization reactions.

- Ester + Hydrazine hydrate → Hydrazide (reflux in ethanol)

Cyclization with 1,2-Diketones

The core 1,2,4-triazine ring is formed by reacting the prepared hydrazides with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid. This cyclization step is generally performed under reflux conditions or microwave irradiation to accelerate the reaction.

- Hydrazide + 1,2-diketone + NH4OAc + AcOH → 3,5,6-Trisubstituted 1,2,4-triazines

For unsymmetrical diketones, regioisomeric mixtures may form, which are separated by supercritical fluid chromatography (SFC).

Synthesis of 1,2-Diketones

Symmetrical 1,2-diketones used in the cyclization can be synthesized by bromination of corresponding ketones using N-bromosuccinimide (NBS) at room temperature, followed by extraction and drying.

Formation of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

A common synthetic route to this target compound involves:

- Reaction of 3-chlorobenzonitrile with methylamine and formaldehyde under basic conditions to form an intermediate.

- Subsequent cyclization to close the triazine ring, often facilitated by heating in solvents like ethanol or methanol.

- Purification by recrystallization or chromatographic methods to achieve high purity.

Industrial production adapts this route to larger scale, employing continuous flow reactors and automated purification systems for consistent quality.

Additional Functionalization

The hydroxyl group at the 5-position of the triazine ring can be involved in further chemical modifications, such as oxidation or substitution reactions, to generate derivatives with enhanced biological properties.

Reaction Conditions and Analytical Techniques

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazide formation | Reflux ester with hydrazine in ethanol | High yield; intermediate for cyclization |

| 1,2-Diketone synthesis | NBS bromination at room temperature | Symmetrical diketones used for cyclization |

| Cyclization to triazine | Hydrazide + diketone + NH4OAc + AcOH, reflux or microwave | Microwave irradiation accelerates reaction |

| Purification | Flash chromatography, preparative HPLC, SFC | Achieves >95% purity |

| Industrial scale synthesis | Continuous flow reactors, automated systems | Optimized for yield and purity |

Analytical methods such as liquid chromatography–mass spectrometry (LC–MS), reversed-phase high-performance liquid chromatography (RP-HPLC), and supercritical fluid chromatography (SFC) are employed to monitor reaction progress, separate regioisomers, and confirm compound purity.

Research Findings on Preparation

- The general synthetic strategy for 3,5,6-trisubstituted 1,2,4-triazines, including this compound, has been well established with documented protocols for hydrazide preparation and cyclization with diketones.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining high yields and purity.

- The regioselectivity in reactions involving unsymmetrical diketones can be controlled and regioisomers effectively separated by SFC, ensuring the isolation of the desired 3-(3-chlorophenyl) derivative.

- Industrial methods focus on scaling these reactions with process optimization, including solvent choice, temperature control, and purification techniques to maintain product consistency.

Summary Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Ester to Hydrazide | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate |

| 1,2-Diketone synthesis | NBS bromination, room temperature | Symmetrical diketone precursor |

| Cyclization to 1,2,4-triazine ring | Hydrazide + diketone + NH4OAc + AcOH, reflux or microwave | Formation of trisubstituted triazine |

| Purification | Flash chromatography, preparative HPLC, SFC | >95% purity, separation of regioisomers |

| Industrial scale synthesis | Continuous flow reactors, automated systems | Scaled-up production with optimized yield |

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the phenyl ring or the triazine ring, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol serves as a valuable building block in synthetic chemistry. It is utilized in:

- Synthesis of Complex Molecules : The compound can be modified to produce various derivatives that may exhibit different chemical properties.

- Ligand Formation : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes .

Research indicates significant biological activity for this compound, particularly in antimicrobial and anticancer domains:

- Antimicrobial Properties : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). In vitro assays have demonstrated its potential to inhibit cell viability with IC50 values indicating effective concentrations .

Pharmaceutical Applications

The compound is being investigated as a potential pharmaceutical intermediate due to its ability to interact with biological targets:

- Enzyme Inhibition : Studies show that this compound can bind to specific enzymes, altering their activity which may lead to therapeutic effects against diseases such as cancer .

Industrial Applications

In the industrial sector, this compound is used in the development of agrochemicals and dyes due to its stability and reactivity:

- Agrochemicals : Its properties make it suitable for use in pesticides and herbicides.

- Dyes : The compound's structural characteristics allow it to be employed in dye synthesis, contributing to color stability in various applications.

Anticancer Activity Evaluation

A study conducted on novel triazine derivatives revealed that compounds similar to this compound exhibited potent inhibitory activity against multiple cancer cell lines. In vitro tests indicated that modifications to the chlorophenyl group significantly affected anticancer efficacy .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 7l | MCF-7 | 25.9 | Potent inhibitor |

| 7d | HepG2 | 7.7 | Enhanced activity with specific substitutions |

| 7e | HL-60 | 10.5 | Reduced activity with bromine substitution |

Biological Mechanism Exploration

Research into the mechanism of action suggests that this compound interacts with specific molecular targets within cells. For instance, it may inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation .

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Triazin-5-ol Derivatives

Key Observations:

Substituent Impact on Bioactivity: The hydroxyl group at position 5 is critical for activity. Replacement with an amino group (e.g., D0 in ) abolishes antimicrobial effects, highlighting the importance of this moiety .

Role of Position 6: Methyl and ethyl groups at position 6 are common in triazine derivatives.

Pharmacological Profiles

- Antimicrobial Activity: Triazolo-thiadiazoles () and thiazolo-triazolones () exhibit significant antimicrobial activity, suggesting that structural hybridization with triazines could enhance bioactivity.

Biologische Aktivität

3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its structural characteristics, biological effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.65 g/mol. The compound features a triazine ring with a chlorophenyl group and a hydroxymethyl substituent. The presence of the hydroxyl group enhances its reactivity and potential for biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.65 g/mol |

| Melting Point | 206–208 °C |

| CAS Number | 886360-72-1 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds within the triazine family have shown effectiveness against a range of microbial pathogens. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in microbial growth, thus serving as a potential lead compound for developing antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound are particularly compelling. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves alterations in cell signaling pathways leading to increased apoptotic markers and morphological changes in treated cells.

A comparative analysis with similar compounds reveals that the unique substitution pattern of this compound enhances its biological activity:

| Compound | Activity | Mechanism |

|---|---|---|

| 6-Methyl-3-(4-chlorophenyl)-1,2,4-triazin-5-ol | Moderate anticancer activity | Apoptosis induction |

| 6-Methyl-3-(phenyl)-1,2,4-triazin-5-ol | Low activity | Non-specific cytotoxicity |

| 3-(2-Chlorophenyl)-6-methyl-1,2,4-triazin-5-one | Significant cytotoxic effects | Enzyme inhibition |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The chlorophenyl group enhances lipophilicity, improving cellular uptake and bioavailability. Its hydroxymethyl group allows for further chemical modifications that could enhance efficacy or reduce toxicity.

Case Studies

- Anticancer Efficacy : In a study assessing the effects on HeLa cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 20 µM). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction.

- Antimicrobial Activity : In vitro testing against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for the compound, suggesting effective antimicrobial properties that warrant further investigation for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclocondensation of thiourea derivatives with chlorophenyl-substituted precursors. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalyst selection (e.g., HCl or KOH). To optimize yields, employ Design of Experiments (DoE) methodologies to test variables like stoichiometric ratios and reflux duration. Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. What spectroscopic techniques are most reliable for characterizing structural ambiguities in triazine derivatives?

- NMR Spectroscopy : - and -NMR resolve substituent positions on the triazine ring. For example, deshielded protons near electron-withdrawing groups (e.g., Cl) show distinct splitting patterns .

- IR Spectroscopy : Stretching frequencies for N–H (3200–3400 cm) and C=O (1650–1750 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas and detects fragmentation pathways .

Q. How can researchers address solubility challenges in pharmacological assays for this compound?

Use co-solvents like DMSO (<5% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro studies, pre-formulate the compound as a sodium or potassium salt via reaction with NaOH/KOH, followed by lyophilization .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitutions in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify electron-rich sites on the triazine ring. Fukui indices quantify nucleophilicity, guiding predictions for halogenation or alkylation reactions. Molecular docking studies further correlate electronic profiles with biological target interactions .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazine derivatives?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. tert-butyl groups) on bioactivity using Hammett plots or Free-Wilson models.

- Meta-Analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, bacterial strain variability) .

Q. How can reaction mechanisms for acylation or sulfonation of this compound be elucidated?

Use isotopic labeling (e.g., ) or kinetic isotope effects (KIE) to trace reaction pathways. For acylation, monitor intermediates via in situ FTIR or LC-MS. Computational studies (e.g., transition state modeling) clarify steric and electronic barriers .

Q. What methodologies validate the purity of this compound in high-throughput screening?

- HPLC-PDA : Employ gradient elution (C18 column, acetonitrile/water mobile phase) with photodiode array detection to quantify impurities (<0.1%).

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to detect residual solvents or byproducts .

Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?

Perform accelerated stability studies (40°C/75% RH) with pH-varied buffers (pH 1–13). Degradation products are profiled via LC-MS, while Frontier Molecular Orbital (FMO) theory predicts susceptibility to hydrolysis or oxidation .

Methodological Notes

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectral signals in NMR or IR .

- Error Handling : Apply Chauvenet’s criterion or Grubbs’ test to exclude outliers in replicate experiments .

- Safety Protocols : Adhere to GHS guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.